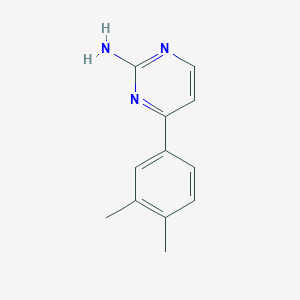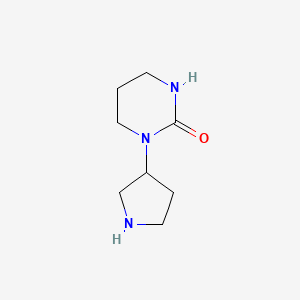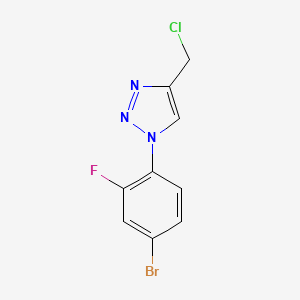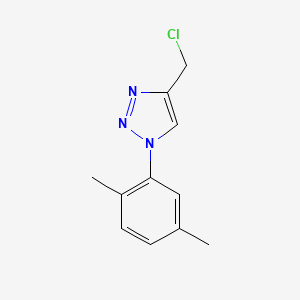
4-(3,4-Dimetilfenil)pirimidin-2-amina
Descripción general
Descripción
4-(3,4-Dimethylphenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dimethylphenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dimethylphenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Los compuestos de pirimidina, incluido “4-(3,4-Dimetilfenil)pirimidin-2-amina”, siguen atrayendo un gran interés en el campo de la síntesis orgánica debido a sus diversas aplicaciones químicas y biológicas . A menudo se utilizan como bloques de construcción en la síntesis de moléculas orgánicas más complejas .
Aplicaciones Antiinflamatorias
Las pirimidinas presentan una gama de efectos farmacológicos, incluidas las actividades antiinflamatorias . Sus efectos antiinflamatorios se atribuyen a su respuesta inhibitoria frente a la expresión y las actividades de ciertos mediadores inflamatorios vitales .
Aplicaciones Antioxidantes
Se sabe que las pirimidinas, incluido “this compound”, exhiben propiedades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, lo que potencialmente reduce el estrés oxidativo y previene diversas condiciones de salud .
Aplicaciones Antimicrobianas
Se ha descubierto que las pirimidinas exhiben actividades antimicrobianas . Pueden inhibir el crecimiento o matar microorganismos, lo que las convierte en potencialmente útiles para tratar infecciones .
Aplicaciones Antivirales
Las pirimidinas también tienen propiedades antivirales . Pueden inhibir la replicación de los virus, lo que las convierte en potencialmente útiles en el desarrollo de fármacos antivirales .
Aplicaciones Antifúngicas
Se ha descubierto que las pirimidinas, incluido “this compound”, exhiben actividades antifúngicas . Pueden inhibir el crecimiento o matar hongos, lo que las convierte en potencialmente útiles para tratar infecciones fúngicas .
Aplicaciones Antituberculosas
Se ha descubierto que las pirimidinas exhiben actividades antituberculosas . Pueden inhibir el crecimiento de Mycobacterium tuberculosis, la bacteria que causa la tuberculosis .
Mecanismo De Acción
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to interact with their targets by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways related to inflammation .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
4-(3,4-Dimethylphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication . The interaction between 4-(3,4-Dimethylphenyl)pyrimidin-2-amine and PLK4 involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing centriole duplication . This inhibition is significant in the context of cancer treatment, as PLK4 overexpression is often observed in various cancers .
Cellular Effects
4-(3,4-Dimethylphenyl)pyrimidin-2-amine has been shown to exert significant effects on various types of cells and cellular processes. In particular, it exhibits antiproliferative activity against breast cancer cells . The compound influences cell function by inhibiting PLK4, which leads to cell cycle arrest and apoptosis in cancer cells . Additionally, 4-(3,4-Dimethylphenyl)pyrimidin-2-amine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .
Molecular Mechanism
The molecular mechanism of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine involves its interaction with PLK4. By binding to the active site of PLK4, the compound inhibits the enzyme’s activity, leading to the disruption of centriole duplication and cell cycle progression . This inhibition results in cell cycle arrest at the G0-G1 stage and induces apoptosis in cancer cells . The compound’s ability to inhibit PLK4 and its downstream effects on gene expression and cellular metabolism are key to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine have been observed to change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that 4-(3,4-Dimethylphenyl)pyrimidin-2-amine remains stable over extended periods, allowing for sustained inhibition of PLK4 and prolonged anticancer effects . Long-term studies have shown that the compound maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Dosage Effects in Animal Models
The effects of 4-(3,4-Dimethylphenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-(3,4-Dimethylphenyl)pyrimidin-2-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as PLK4 . The compound’s inhibition of PLK4 affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, the compound may undergo metabolic transformations in the liver, contributing to its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 4-(3,4-Dimethylphenyl)pyrimidin-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as cancer cells, where it exerts its inhibitory effects on PLK4 . The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility .
Subcellular Localization
4-(3,4-Dimethylphenyl)pyrimidin-2-amine is localized to specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to the cytoplasm and nucleus, where it interacts with PLK4 and other biomolecules . This subcellular localization is critical for the compound’s ability to inhibit centriole duplication and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-4-10(7-9(8)2)11-5-6-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBORFHJCDTQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)
![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)

![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)
![4-(chloromethyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467376.png)
![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)
